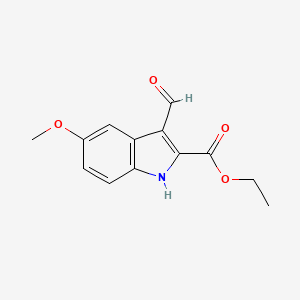
2-(三氟甲基)-4H-3,1-苯并恶嗪-4-酮
描述
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one (TFMB) is an important chemical compound which has been used in a variety of scientific research applications. It is a synthetic compound with a wide range of potential uses, from medicinal to agricultural. It is a highly versatile compound with many potential applications in the field of science.
科学研究应用
合成与化学性质
一锅合成方法:Shariat 等人(2013 年)描述了一种一锅法合成 2-取代 4H-3,1-苯并恶嗪-4-酮衍生物的方法,突出了其在医疗和工业背景中的应用。该方法利用来自三聚氰氯和二甲基甲酰胺的亚胺阳离子作为环化剂,在温和条件下提供高收率 (Shariat、Samsudin 和 Zakaria,2013 年)。
铜催化合成:Li 等人(2012 年)报道了一种铜催化的选择性苄基 C-O 环化方法,用于合成 4H-3,1-苯并恶嗪。该过程展示了对苄基 C(sp3)-H 相对于芳香族 C(sp2)-H 键的独特选择性 (Li 等人,2012 年)。
机械化学合成:Pattarawarapan 等人(2016 年)开发了一种取代的 4H-3,1-苯并恶嗪-4-酮的机械化学合成方法,强调了一种温和高效的溶剂辅助研磨方法。该方法使用 2,4,6-三氯-1,3,5-三嗪和三苯基膦,展示了该合成的快速性和高收率 (Pattarawarapan、Wet-osot、Yamano 和 Phakhodee,2016 年)。
生物学应用与作用
生物活性和生态作用:Macias 等人(2009 年)研究了 1,4-苯并恶嗪-3(4H)-酮类化合物,包括 2-(三氟甲基)-4H-3,1-苯并恶嗪-4-酮,对它们的植物毒性、抗真菌、抗菌和拒食作用进行了研究。他们还探讨了它们作为天然除草剂模型和药物开发的潜力 (Macias、Marín、Oliveros-Bastidas 和 Molinillo,2009 年)。
丝氨酸蛋白酶抑制:Hays 等人(1998 年)合成了一系列 2-氨基-4H-3,1-苯并恶嗪-4-酮,包括 2-(三氟甲基)-4H-3,1-苯并恶嗪-4-酮,作为 C1r 丝氨酸蛋白酶的抑制剂。这项研究突出了这些化合物通过靶向补体酶 C1r 来解决阿尔茨海默病病理的潜力 (Hays 等人,1998 年)。
安全和危害
未来方向
The field of trifluoromethylation, which would include compounds like “2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one”, has seen significant recent advances and is a topic of ongoing research. Future directions could include the development of new synthetic methods, the exploration of novel applications, and the study of the biological activity of trifluoromethylated compounds .
作用机制
Target of action
Trifluoromethyl-containing compounds are often used in medicinal chemistry due to their unique properties . .
Mode of action
The mode of action of trifluoromethyl-containing compounds can vary greatly depending on the specific compound and its targets. They often interact with their targets in a way that modulates the target’s function .
Biochemical pathways
Trifluoromethyl-containing compounds can be involved in various biochemical pathways, depending on their specific targets and modes of action .
Pharmacokinetics
Trifluoromethyl groups can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . .
Result of action
The molecular and cellular effects of trifluoromethyl-containing compounds can vary greatly depending on their specific targets and modes of action .
Action environment
Environmental factors can influence the action, efficacy, and stability of trifluoromethyl-containing compounds .
生化分析
Biochemical Properties
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one has been shown to bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Furthermore, 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one can alter gene expression profiles by interacting with transcription factors and epigenetic regulators . These changes can result in altered cellular metabolism, including shifts in glycolytic and oxidative phosphorylation pathways.
Molecular Mechanism
At the molecular level, 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and catalysis . Additionally, 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one can activate or repress gene expression by interacting with transcription factors and chromatin-modifying enzymes. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced antioxidant activity and improved cellular function . At high doses, 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxic effects at higher concentrations.
Metabolic Pathways
2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of key metabolic enzymes, such as hexokinase and pyruvate dehydrogenase . These interactions can lead to changes in metabolic flux, resulting in altered levels of metabolites, such as glucose and lactate. Additionally, 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one can modulate the activity of enzymes involved in lipid metabolism, affecting lipid synthesis and degradation.
Transport and Distribution
The transport and distribution of 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is a critical factor that determines its activity and function. The compound has been shown to localize to specific cellular compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications play a role in directing 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one to these compartments. In the mitochondria, the compound can influence mitochondrial function and energy production. In the nucleus, 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one can modulate gene expression by interacting with chromatin and transcription factors.
属性
IUPAC Name |
2-(trifluoromethyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(14)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLXPUXNDMOETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358770 | |
| Record name | 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16062-71-8 | |
| Record name | 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



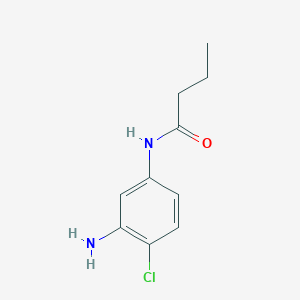
![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)
![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)
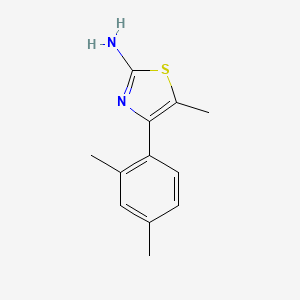
![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)
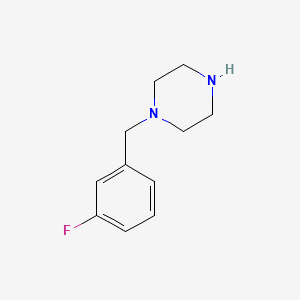


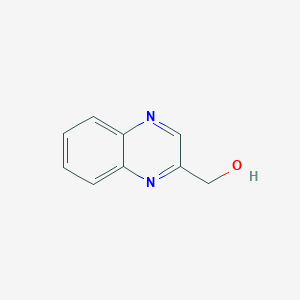
![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)
